2-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)butanamide

Catalog No.
S3022754
CAS No.
2034508-39-7
M.F
C19H21N5O
M. Wt
335.411
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)e...

CAS Number

2034508-39-7

Product Name

2-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)butanamide

IUPAC Name

2-phenyl-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]butanamide

Molecular Formula

C19H21N5O

Molecular Weight

335.411

InChI

InChI=1S/C19H21N5O/c1-2-16(15-6-4-3-5-7-15)19(25)23-11-13-24-12-10-22-18(24)17-14-20-8-9-21-17/h3-10,12,14,16H,2,11,13H2,1H3,(H,23,25)

InChI Key

PSJIVOXWGPXHBY-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)C(=O)NCCN2C=CN=C2C3=NC=CN=C3

Solubility

not available
  • Kinase Inhibition

    The molecule contains an imidazole ring, a common structural feature found in many kinase inhibitors. Kinases are enzymes that play a crucial role in regulating various cellular processes. Inhibiting specific kinases can be a therapeutic strategy for treating diseases like cancer . Further research would be needed to determine if 2-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)butanamide exhibits any inhibitory activity against specific kinases.

  • Antimicrobial Activity

    The presence of the heterocyclic rings (imidazole and pyrazine) suggests potential antimicrobial properties. Many antifungal and antibacterial medications contain these heterocyclic rings . Studies would be required to assess the effectiveness of 2-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)butanamide against various microbial strains.

  • Ligand Design

    The molecule's structure could be useful for designing ligands that bind to specific biological targets. Ligands are molecules that can interact with proteins or other biomolecules. By understanding the binding interactions between a ligand and its target, researchers can develop new drugs or diagnostic tools .

2-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)butanamide is a complex organic compound characterized by its unique structure, which includes a phenyl group, a pyrazinyl moiety, and an imidazole ring. The compound's molecular formula is C19_{19}H24_{24}N4_{4}O, indicating a relatively high molecular weight of approximately 320.43 g/mol. The presence of multiple functional groups suggests potential for diverse biological activity and applications in medicinal chemistry.

Typical for amides and imidazole derivatives. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Nucleophilic Substitution: The imidazole nitrogen can participate in nucleophilic substitution reactions, particularly with electrophiles.
  • Oxidation: The pyrazine ring may undergo oxidation under certain conditions, leading to the formation of more polar derivatives.

These reactions are significant for understanding the compound's reactivity and potential transformations in biological systems.

Research indicates that 2-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)butanamide exhibits notable biological activities, particularly as a potential therapeutic agent. It has been studied for its role as a protein aggregation inhibitor, which is relevant in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease . Additionally, preliminary studies suggest that it may possess anti-inflammatory and anti-cancer properties, making it a candidate for further pharmacological exploration.

The synthesis of 2-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)butanamide typically involves several steps:

  • Formation of the Imidazole Ring: Starting from suitable precursors such as 2-aminoimidazole derivatives.
  • Introduction of the Pyrazine Moiety: This can be achieved through cyclization reactions or by using pyrazine derivatives that react with the imidazole.
  • Amide Bond Formation: The final step involves coupling the resultant intermediates with phenyl and butanamide components using coupling agents like HATU or EDC to facilitate amide bond formation.

Each step must be optimized to ensure high yield and purity of the final product.

The primary applications of 2-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)butanamide are in medicinal chemistry and pharmaceutical development. Its potential as a therapeutic agent against neurodegenerative diseases positions it as a candidate for drug development. Furthermore, its unique structure may allow it to act as a lead compound for designing new drugs targeting similar pathways or mechanisms.

Interaction studies have focused on understanding how 2-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)butanamide interacts with various biological targets:

  • Protein Binding Studies: Investigations into its binding affinity with amyloid-beta proteins have shown promise in inhibiting aggregation.
  • Cellular Assays: In vitro studies have demonstrated its effects on cell viability and apoptosis in cancer cell lines, suggesting mechanisms of action that warrant further investigation .

These studies are crucial for elucidating the compound's mechanism of action and potential therapeutic efficacy.

Several compounds share structural features or biological activity with 2-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)butanamide. Here are some notable comparisons:

Compound NameStructure FeaturesBiological ActivityUniqueness
N-(2-(1H-Imidazol-1-yl)ethyl)-2-nitro-1H-imidazoleContains imidazole but lacks phenyl and pyrazine groupsAntimicrobial propertiesLacks protein aggregation inhibition
PyrazinamideSimilar pyrazine structureAntitubercular agentPrimarily used in tuberculosis treatment
ImatinibContains an imidazole ring; used in cancer therapyTyrosine kinase inhibitorSpecificity towards cancer cell signaling pathways

The uniqueness of 2-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)butanamide lies in its combined structural elements that enhance its potential as a multi-target therapeutic agent while showing specific activity against protein aggregation.

XLogP3

1.3

Dates

Modify: 2023-08-17

Explore Compound Types